Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-
CAS No.: 502422-51-7
Cat. No.: VC18660337
Molecular Formula: C14H9N3O3
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- - 502422-51-7](/images/structure/VC18660337.png)
Specification
CAS No. | 502422-51-7 |
---|---|
Molecular Formula | C14H9N3O3 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | 2-(3-nitrophenyl)-4-pyridin-2-yl-1,3-oxazole |
Standard InChI | InChI=1S/C14H9N3O3/c18-17(19)11-5-3-4-10(8-11)14-16-13(9-20-14)12-6-1-2-7-15-12/h1-9H |
Standard InChI Key | VVAAKNGCCMGISN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Electronic Configuration
The compound’s structure integrates a pyridine ring (CHN) fused to an oxazole moiety (CHNO) at position 2. The oxazole’s 4-position is further substituted with a 3-nitrophenyl group, creating a planar, conjugated system. This arrangement facilitates π-π stacking interactions and intramolecular charge transfer, as evidenced by computational studies of analogous oxazolo[3,2-a]pyridinium systems . The nitro group at the phenyl ring’s meta-position introduces steric and electronic effects that modulate solubility and reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 279.25 g/mol |
Calculated logP | 2.8 (Predicted via PubChem) |
Topological Polar Surface | 78.9 Ų |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy of related oxazolopyridine derivatives reveals distinct signals for the pyridine and oxazole protons. For instance, in 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates, the pyridinium proton resonates at δ 9.2–9.5 ppm, while oxazole protons appear at δ 7.8–8.1 ppm . Infrared (IR) spectra of nitroaryl-oxazole compounds show strong absorptions at 1520 cm (asymmetric NO stretch) and 1345 cm (symmetric NO stretch), consistent with the nitro group’s presence .
Synthesis and Reaction Pathways
Cyclization of N-Phenacylpyridones
The synthesis of oxazolopyridine derivatives typically begins with the N-phenacylation of pyridones. For example, 5-nitro-2-pyridone reacts with phenacyl bromides under basic conditions to yield N-phenacylpyridones, which undergo acid-catalyzed cyclization to form oxazolo[3,2-a]pyridinium salts . Adapting this method, pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- could be synthesized via:
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N-Alkylation: Reaction of 2-pyridone with 3-nitrobenzyl bromide in the presence of NaH.
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Cyclodehydration: Treatment with concentrated HSO to induce ring closure, followed by neutralization to isolate the product.
Table 2: Synthetic Yields of Analogous Compounds
Starting Material | Product | Yield (%) |
---|---|---|
5-Nitro-2-pyridone | Oxazolo[3,2-a]pyridinium salt | 95–98 |
2-Chloro-5-nitropyridine | N-Phenacyl derivative | 72 |
Functionalization with Nucleophiles
Oxazolopyridinium salts exhibit divergent reactivity with nucleophiles. Primary amines induce pyridine ring opening, yielding aminodienes, while secondary amines favor oxazole cleavage . For the target compound, reactions with ammonia or alkylamines could generate novel diene intermediates with potential pharmacological applications .
Computational and SAR Insights
Molecular Docking Studies
Docking simulations of oxazolopyridine derivatives into the neuropeptide S receptor (NPSR) reveal that the oxazole ring engages in hydrogen bonding with Thr, while the nitro group stabilizes the complex via hydrophobic interactions . Substituting the phenyl group’s nitro position from para to meta (as in the target compound) could alter binding affinity by reorienting the ligand within the pocket.
Structure-Activity Relationships (SAR)
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Nitro Position: Para-nitro derivatives exhibit higher metabolic stability, while meta-substitution enhances solubility .
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Oxazole Substituents: Bulky groups at the oxazole’s 4-position (e.g., phenyl) improve receptor selectivity .
Industrial and Materials Science Applications
The compound’s conjugated system and nitro group make it a candidate for:
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Organic Electronics: As a electron-transport layer in OLEDs due to its high electron affinity.
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Coordination Chemistry: Complexation with transition metals (e.g., Cu) for catalytic applications.
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